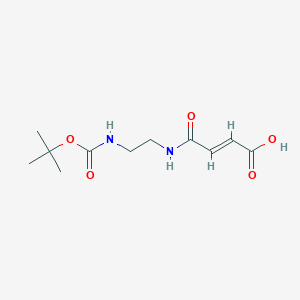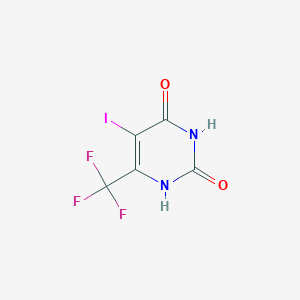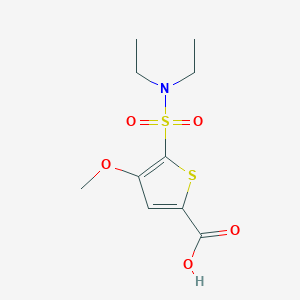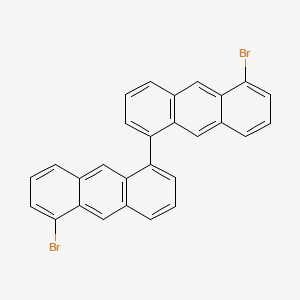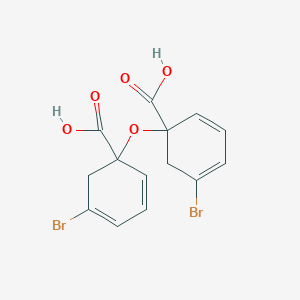
6,6'-Oxybis(3-bromobenzoicacid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Oxybis(3-bromobenzoic acid) is a chemical compound with the molecular formula C14H8Br2O5. It is a colorless to pale yellow crystalline powder that is soluble in some organic solvents such as alcohols and ethers, and slightly soluble in water . This compound is significant in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Oxybis(3-bromobenzoic acid) typically involves the bromination of 6,6’-Oxybis(benzoic acid). The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of 6,6’-Oxybis(3-bromobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and acetic acid, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-Oxybis(3-bromobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming 6,6’-Oxybis(benzoic acid).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: 6,6’-Oxybis(benzoic acid).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,6’-Oxybis(3-bromobenzoic acid) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 6,6’-Oxybis(3-bromobenzoic acid) involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
3-Bromobenzoic acid: A simpler analog with one bromine atom and a carboxylic acid group.
4-Bromobenzoic acid: Similar structure but with the bromine atom in the para position.
6,6’-Oxybis(benzoic acid): The non-brominated analog of 6,6’-Oxybis(3-bromobenzoic acid).
Uniqueness: 6,6’-Oxybis(3-bromobenzoic acid) is unique due to the presence of two bromine atoms and an ether linkage, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and useful in specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C14H12Br2O5 |
|---|---|
Poids moléculaire |
420.05 g/mol |
Nom IUPAC |
5-bromo-1-(5-bromo-1-carboxycyclohexa-2,4-dien-1-yl)oxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C14H12Br2O5/c15-9-3-1-5-13(7-9,11(17)18)21-14(12(19)20)6-2-4-10(16)8-14/h1-6H,7-8H2,(H,17,18)(H,19,20) |
Clé InChI |
KLRGRFQECGTAFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC=CC1(C(=O)O)OC2(CC(=CC=C2)Br)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


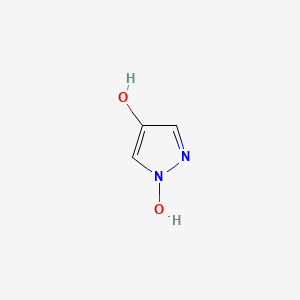
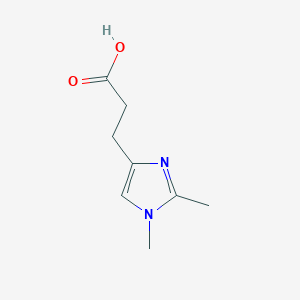

![2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid](/img/structure/B13078031.png)


![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)

